4-Hydroxyphenyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl tetradecanoate is an ester compound derived from the combination of a hydroxyphenyl group and a tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl tetradecanoate can be synthesized through esterification reactions. One common method involves the Steglich esterification, where 4-hydroxybenzoic acid reacts with tetradecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Hydroxyphenyl tetradecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Explored for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl tetradecanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can undergo hydrolysis, releasing the hydroxyphenyl and tetradecanoic acid moieties, which can further participate in metabolic pathways .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxyphenyl group but lacks the long alkyl chain.
Tetradecanoic Acid: Contains the same alkyl chain but lacks the aromatic hydroxy group.
4-Hydroxyphenyl Butanoate: Similar structure with a shorter alkyl chain.
Uniqueness: 4-Hydroxyphenyl tetradecanoate is unique due to its combination of a hydroxyphenyl group and a long alkyl chain, providing a balance of hydrophilic and hydrophobic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both polar and non-polar substances .
Properties
CAS No. |
83791-07-5 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(4-hydroxyphenyl) tetradecanoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)23-19-16-14-18(21)15-17-19/h14-17,21H,2-13H2,1H3 |
InChI Key |
YTABPUUHANHXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.